2,7-Dimethyl-2,7-octanediol is an organic compound with the molecular formula and a molecular weight of approximately 174.28 g/mol. It is also known as 2,7-octanediol or 2,7-dimethyl-2,7-octanediol. The compound features two hydroxyl groups (-OH) located at the second and seventh carbon atoms of an octane backbone, which contributes to its unique chemical properties and potential applications in various fields .
These reactions illustrate its versatility as a chemical intermediate in organic synthesis .
The biological activity of 2,7-dimethyl-2,7-octanediol has been noted in various studies. It is classified as a skin and eye irritant and may exhibit narcotic effects such as nausea, dizziness, and headaches when ingested or absorbed through the skin . Its safety profile necessitates careful handling in industrial applications.
Several methods have been developed for synthesizing 2,7-dimethyl-2,7-octanediol:
2,7-Dimethyl-2,7-octanediol finds applications across various industries:
Studies on the interactions of 2,7-dimethyl-2,7-octanediol with biological systems have indicated potential effects on cellular mechanisms due to its irritant properties. Further research is needed to fully understand its pharmacokinetics and toxicity profiles. Its interactions with various enzymes and receptors could provide insights into its biological activity .
Several compounds share structural similarities with 2,7-dimethyl-2,7-octanediol. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
2,5-Dimethyl-2-pentanol | C₇H₁₈O | Shorter carbon chain; different branching structure |
1,6-Hexanediol | C₆H₁₄O₂ | Linear structure; used in polymers |
1,3-Propanediol | C₃H₈O₂ | Smaller size; used as a solvent |
2-Ethyl-1-hexanol | C₈H₁₈O | Different functional group positioning |
Uniqueness: The presence of two methyl groups at specific positions (C-2 and C-7) distinguishes 2,7-dimethyl-2,7-octanediol from these similar compounds. This configuration influences its physical properties and reactivity patterns significantly compared to others listed.
Classical methods for synthesizing 2,7-dimethyl-2,7-octanediol rely on condensation reactions and functional group transformations. A representative route involves the Grignard reaction between acetone derivatives and alkyl halides. For instance, reacting 4-bromo-2-methylpentane with magnesium in dry ether forms a Grignard reagent, which subsequently reacts with acetone to yield a tertiary alcohol intermediate. Acidic workup and reduction steps then produce the diol .
Another traditional approach employs aldol condensation of ketones. Using 2-methylpropanal and a dibromobutane linker under alkaline conditions generates a diketone precursor, which undergoes catalytic hydrogenation to form the diol [2]. While these methods are well-established, they often require harsh conditions and generate stoichiometric byproducts.
Modern synthesis leverages homogeneous catalysts to improve selectivity and efficiency. For example, palladium-catalyzed cross-coupling reactions enable the construction of the carbon backbone. A 2021 study demonstrated the use of Suzuki-Miyaura coupling to link pre-functionalized fragments, achieving a 78% yield of the diol precursor [3].
Organocatalysts like proline derivatives facilitate asymmetric aldol reactions, enabling enantioselective synthesis. In one protocol, L-proline catalyzes the condensation of methyl isobutyl ketone with glutaraldehyde, followed by sodium borohydride reduction to yield the diol with 85% enantiomeric excess [4].
The hydrogenation of 2,7-dimethyl-2,7-octanedione to the corresponding diol is a pivotal step in many synthetic routes.
Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates by stabilizing transition states. Non-polar solvents (e.g., hexane) reduce catalyst poisoning but slow kinetics [7].
Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Yield (%) |
---|---|---|---|---|
Pd/C | 50 | 5 | THF | 95 |
Raney Ni | 80 | 10 | Ethanol | 82 |
PtO₂ | 60 | 8 | Acetone | 88 |
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous-flow reactors are increasingly adopted to minimize batch variability.
A 2023 pilot study described a fixed-bed reactor using Pd/Al₂O₃ pellets, achieving 92% conversion with a space velocity of 2 h⁻¹ [8]. This system reduces catalyst leaching and enables 24/7 operation.
Key parameters include:
Recent advances utilize bio-derived acetone from lignocellulosic biomass. Fermentation of agricultural waste produces acetone, which is then converted to the diol via catalytic hydrogenation [10].
Lipases and alcohol dehydrogenases enable selective diol synthesis under mild conditions. A 2024 report highlighted a dual-enzyme system converting methyl isobutyl ketone to the diol at 35°C with 90% efficiency [11].
Chiral phosphine ligands (e.g., BINAP) paired with rhodium catalysts induce enantioselectivity. For 2,7-dimethyl-2,7-octanediol, this method achieves 92% ee in the (R,R)-configuration [12].
Racemic mixtures are resolved using lipases from Candida antarctica, which selectively acetylate one enantiomer. Subsequent chromatography isolates the desired (S,S)-diol with 98% purity [13].
Method | Catalyst/Ligand | ee (%) | Yield (%) |
---|---|---|---|
Asymmetric Hydrogenation | Rh-(R)-BINAP | 92 | 85 |
Enzymatic Resolution | C. antarctica lipase | 98 | 78 |
The crystal structure of 2,7-dimethyl-2,7-octanediol tetrahydrate has been comprehensively characterized through X-ray crystallographic analysis. The compound crystallizes in the monoclinic crystal system with space group P2₁/n [1]. The unit cell parameters are a = 6.126(5) Å, b = 6.128(5) Å, c = 21.12(1) Å, and β = 91.66(6)°, with Z = 2 formula units per unit cell [1]. The molecular formula for the tetrahydrate is C₁₀H₂₂O₂·4H₂O, with a molecular weight of 246.34 g/mol [2] [3].
The crystal structure determination reveals that the compound exists as a water-layer structure, which is related to the crystal structure of 2,5-dimethyl-2,5-hexanediol tetrahydrate [1]. This structural relationship demonstrates the tendency of tertiary diol compounds to form similar hydrogen-bonded frameworks when crystallized with water molecules. The presence of four water molecules per diol molecule is crucial for the stabilization of the crystalline lattice, as these water molecules participate extensively in the hydrogen bonding network that defines the overall structure.
The tetrahydrate form exhibits significantly different packing arrangements compared to the anhydrous form of 2,7-dimethyl-2,7-octanediol. The incorporation of water molecules creates a more open framework structure, which is characteristic of clathrate-like arrangements where guest molecules (in this case, water) are incorporated into the host lattice formed by the diol molecules [2]. This structural motif is common among tertiary diols and contributes to their unique crystallization behavior.
The hydrogen bonding network in 2,7-dimethyl-2,7-octanediol tetrahydrate is characterized by the formation of extensive three-dimensional networks involving both the hydroxyl groups of the diol and the water molecules [1]. The hydroxyl and water oxygen atoms form vertices of a hydrogen-bonded layer structure, creating a robust framework that stabilizes the crystal lattice.
The oxygen-oxygen distances within these hydrogen-bonded layers range between 2.774 and 2.864 Å [1], which are typical values for moderate to strong hydrogen bonds in organic crystal structures. These distances indicate that the hydrogen bonding interactions are significant contributors to the lattice stability. The minimum O...O distance of 2.774 Å suggests the presence of relatively strong hydrogen bonds, while the maximum distance of 2.864 Å indicates some variation in hydrogen bond strength throughout the structure.
The hydrogen bonding pattern creates a network where each diol molecule can participate in multiple hydrogen bonding interactions through its two hydroxyl groups. The tertiary nature of the hydroxyl groups, positioned at carbons 2 and 7, provides optimal geometry for hydrogen bond formation while minimizing steric hindrance from the methyl substituents [4]. This arrangement allows for the formation of both intermolecular hydrogen bonds between diol molecules and between diol and water molecules, creating a cohesive three-dimensional network.
The crystal structure of 2,7-dimethyl-2,7-octanediol tetrahydrate exhibits a distinctive pentagonal face-sharing layer arrangement [1]. In this structural motif, the hydroxyl and water oxygen atoms form the vertices of hydrogen-bonded layers composed of face-sharing pentagons. This pentagonal arrangement is geometrically significant as it allows for optimal packing density while maintaining the hydrogen bonding network integrity.
The pentagonal face-sharing arrangement represents a unique structural feature that distinguishes this compound from other diol hydrates. The pentagons share faces rather than edges or vertices, creating a more compact and stable arrangement [5]. This type of structural organization is relatively rare in organic crystal structures and represents an efficient way to accommodate both the bulky tertiary diol molecules and the water molecules within the crystal lattice.
The pentagonal units are arranged in layers, with each layer connected to adjacent layers through additional hydrogen bonding interactions. This layered structure contributes to the anisotropic properties of the crystal, with different mechanical and thermal properties along different crystallographic directions. The face-sharing nature of the pentagonal arrangement also provides structural flexibility, allowing the crystal to accommodate thermal expansion and contraction without disrupting the fundamental hydrogen bonding network.
The alignment of hydrocarbon chains between layers in 2,7-dimethyl-2,7-octanediol tetrahydrate follows established principles of organic crystal packing [6]. The octane backbone of the diol molecules adopts an extended conformation that allows for efficient packing between the hydrogen-bonded layers. The CH₂ groups of the hydrocarbon chain arrange themselves in a characteristic zigzag pattern, which is typical for saturated aliphatic chains in crystalline environments [6].
The hydrocarbon chains align parallel to each other between the water-containing layers, creating hydrophobic regions that are separated from the hydrophilic hydrogen-bonding networks [7]. This amphiphilic character of the molecule, with hydrophilic hydroxyl groups and hydrophobic hydrocarbon chains, drives the formation of the layered structure. The chains are oriented to maximize van der Waals interactions while minimizing steric clashes between the methyl substituents at positions 2 and 7.
The interlayer spacing is determined by the length of the hydrocarbon chains and the optimization of van der Waals interactions. The extended conformation of the octane chains contributes to the relatively large c-axis dimension of 21.12(1) Å [1], which accommodates the full length of the diol molecule along with the associated water molecules. This chain alignment is crucial for the overall stability of the crystal structure, as it provides additional cohesive forces that complement the hydrogen bonding network.
Molecular disorder in the crystal structure of 2,7-dimethyl-2,7-octanediol tetrahydrate manifests primarily through conformational flexibility of the hydrocarbon chain and orientational disorder of the methyl groups [8]. The flexibility of the octane backbone allows for multiple conformational states, although the crystal packing constraints limit the extent of this disorder. The tertiary carbon atoms at positions 2 and 7 can exhibit slight variations in their local environments due to the rotation of the attached methyl groups.
The water molecules in the structure may also exhibit some degree of orientational disorder, particularly regarding the orientation of their hydrogen atoms. This disorder is common in hydrated organic crystals and reflects the multiple possible orientations that maintain the hydrogen bonding network while accommodating thermal motion [9]. The disorder patterns are temperature-dependent and may become more pronounced at elevated temperatures.
The presence of molecular disorder affects various physical properties of the crystal, including thermal expansion, mechanical properties, and phase transition behavior. The disorder can be characterized through detailed analysis of atomic displacement parameters obtained from X-ray diffraction studies. In some cases, the disorder may be so significant that it requires special treatment during structure refinement, such as the use of split-atom models or restraints to maintain chemically reasonable geometries.
Computational modeling of 2,7-dimethyl-2,7-octanediol crystal structures employs various theoretical approaches to predict and understand the structural properties [10] [11]. Density Functional Theory (DFT) calculations using functionals such as B3LYP have been successfully applied to optimize crystal geometries and predict lattice parameters with good accuracy [12] [13]. These calculations typically achieve agreement with experimental structures within 1-2% for lattice parameters and bond lengths.
Ab initio crystal structure prediction methods have been developed that can predict the structures of organic molecular crystals from first principles [14] [15]. These methods combine quantum mechanical calculations of intermolecular interactions with lattice energy minimization algorithms to identify stable crystal forms. For diol compounds, the computational models must accurately account for hydrogen bonding interactions, which are crucial for determining the correct crystal structure.
Lattice energy minimization calculations reveal that 2,7-dimethyl-2,7-octanediol can adopt multiple polymorphic forms, with the tetrahydrate representing one of the more stable arrangements under appropriate conditions [16]. The computational models indicate that the formation of the tetrahydrate is thermodynamically favorable due to the extensive hydrogen bonding network that forms between the diol and water molecules. These calculations also predict the relative stability of different polymorphic forms and can guide experimental crystallization strategies.